molecular formula C16H10ClNO2 B5880105 4-[2-(4-chlorophenyl)-2-cyanovinyl]benzoic acid

4-[2-(4-chlorophenyl)-2-cyanovinyl]benzoic acid

Cat. No. B5880105
M. Wt: 283.71 g/mol
InChI Key: DXHTXKXGTDSRLY-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(4-chlorophenyl)-2-cyanovinyl]benzoic acid, also known as CCVBA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. CCVBA is a member of the stilbene family and has been found to exhibit interesting properties that make it a promising candidate for use in different areas of research.

Mechanism of Action

The mechanism of action of 4-[2-(4-chlorophenyl)-2-cyanovinyl]benzoic acid involves the formation of a complex with metal ions, which results in a change in the electronic structure of the molecule. This change leads to the emission of fluorescence, which can be measured and quantified. The selectivity of 4-[2-(4-chlorophenyl)-2-cyanovinyl]benzoic acid for certain metal ions is due to the specific coordination chemistry of the molecule.
Biochemical and Physiological Effects
4-[2-(4-chlorophenyl)-2-cyanovinyl]benzoic acid has been found to have minimal toxicity and does not exhibit any significant biochemical or physiological effects. This property makes it a safe and effective tool for use in various research applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[2-(4-chlorophenyl)-2-cyanovinyl]benzoic acid is its high selectivity for certain metal ions, which makes it a valuable tool for the detection and quantification of these ions in biological and environmental samples. Additionally, 4-[2-(4-chlorophenyl)-2-cyanovinyl]benzoic acid is relatively easy to synthesize and has a long shelf life, making it a convenient tool for use in laboratory experiments.
One limitation of 4-[2-(4-chlorophenyl)-2-cyanovinyl]benzoic acid is its limited selectivity for certain metal ions, which may limit its use in certain applications. Additionally, the fluorescence emission of 4-[2-(4-chlorophenyl)-2-cyanovinyl]benzoic acid may be affected by other factors, such as pH and temperature, which may require careful optimization for accurate measurements.

Future Directions

Future research on 4-[2-(4-chlorophenyl)-2-cyanovinyl]benzoic acid could focus on the development of new derivatives with improved selectivity and sensitivity for different metal ions. Additionally, the use of 4-[2-(4-chlorophenyl)-2-cyanovinyl]benzoic acid in other areas of research, such as imaging and sensing, could be explored. Finally, the development of new methods for the synthesis of 4-[2-(4-chlorophenyl)-2-cyanovinyl]benzoic acid could lead to improvements in yield and purity, making it an even more valuable tool for scientific research.

Synthesis Methods

The synthesis of 4-[2-(4-chlorophenyl)-2-cyanovinyl]benzoic acid involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base, followed by the addition of a suitable acid to form the final product. This method has been optimized to yield high purity and yields of 4-[2-(4-chlorophenyl)-2-cyanovinyl]benzoic acid.

Scientific Research Applications

4-[2-(4-chlorophenyl)-2-cyanovinyl]benzoic acid has been the subject of extensive scientific research due to its potential applications in various fields. One of the most promising areas of research involves its use as a fluorescent probe for the detection of metal ions. 4-[2-(4-chlorophenyl)-2-cyanovinyl]benzoic acid has been found to selectively bind to certain metal ions, such as copper and zinc, and emit fluorescence upon binding. This property makes it a valuable tool for the detection and quantification of these metal ions in biological and environmental samples.

properties

IUPAC Name

4-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO2/c17-15-7-5-12(6-8-15)14(10-18)9-11-1-3-13(4-2-11)16(19)20/h1-9H,(H,19,20)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHTXKXGTDSRLY-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(/C#N)\C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]benzoic acid

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